molecular formula C115H184N30O24 B612459 Lyn peptide inhibitor CAS No. 222018-18-0

Lyn peptide inhibitor

Cat. No. B612459
CAS RN: 222018-18-0
M. Wt: 2370.91
InChI Key: MITSVNFZLBORMW-QMGLJYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Lyn peptide inhibitor is a potent and cell-permeable inhibitor of Lyn-coupled IL-5 receptor signaling pathway . It blocks Lyn activation and inhibits the binding of Lyn tyrosine kinase to the βc subunit of IL-3/GM-CSF/IL-5 receptors . It was designed using the Lyn-binding sequence .


Synthesis Analysis

The Lyn peptide inhibitor was designed using the Lyn-binding sequence . The peptide was N-stearated to enable cellular internalization . The design method for peptide inhibitors has been discussed in several studies .


Molecular Structure Analysis

The Lyn peptide inhibitor blocks the binding of Lyn to the βc receptor and the activation of Lyn . The binding interactions of all proposed Lyn inhibitors revealed strong ligand efficiency in terms of energy score obtained in molecular modelling analyses . The dynamic behaviour of each molecule in association with the Lyn protein-bound state was assessed through an all-atoms molecular dynamics (MD) simulation study .


Chemical Reactions Analysis

The Lyn peptide inhibitor blocks Lyn activation and inhibits the binding of Lyn tyrosine kinase to the βc subunit of IL-3/GM-CSF/IL-5 receptors . The binding interactions of all proposed Lyn inhibitors revealed strong ligand efficiency in terms of energy score obtained in molecular modelling analyses .

Scientific Research Applications

Stapled Peptide Preparation and Biochemical Evaluation

Lyn peptide inhibitors have been used in the preparation and biochemical evaluation of stapled peptides. Stapling is a macrocyclisation method that connects amino acid side chains of a peptide to improve its pharmacological properties .

Inhibitors of the RAD51 Recombinase

Lyn peptide inhibitors have been employed in the preparation and evaluation of BRC-repeat-derived inhibitors of the RAD51 recombinase .

Disruption of RAD51 Function in Cells

Stapled peptides derived from BRC-repeat, which include Lyn peptide inhibitors, can disrupt RAD51 function in cells following ionising radiation treatment .

Therapeutic Peptides

Research into therapeutic peptides, including Lyn peptide inhibitors, started with fundamental studies of natural human hormones .

Peptide Drug Development

Lyn peptide inhibitors have contributed to the progress made in peptide drug development over the last decade .

Mechanism of Action

Target of Action

The primary target of the Lyn peptide inhibitor is the Lyn tyrosine kinase . Lyn is a member of the Src family kinases and plays a crucial role in various cellular processes such as proliferation, differentiation, apoptosis, migration, and metabolism . It is an important signaling intermediary, modulating different inputs to regulate these outputs . Lyn has well-established functions in most hematopoietic cells, influencing c-kit signaling in progenitors, and mature cell receptor/integrin signaling in erythrocytes, platelets, mast cells, and macrophages .

Mode of Action

The Lyn peptide inhibitor works by blocking the activation of Lyn and inhibiting the binding of Lyn tyrosine kinase to the βc subunit of IL-3/GM-CSF/IL-5 receptors . This inhibitor is designed to block a specific signal from a receptor while keeping other signals intact . The peptide is N-stearated to enable cellular internalization . The stearated peptide blocks the binding of Lyn to the βc receptor and the activation of Lyn .

Biochemical Pathways

The Lyn peptide inhibitor affects the Lyn-dependent functions of IL-5, such as eosinophil differentiation from stem cells and eosinophil survival . Lyn kinase is a key player in the IL-5 signaling pathway, which regulates many eosinophil functions including locomotion, degranulation, expression of adhesion molecules, cytokine synthesis, production of mediators such as oxygen radicals and leukotrienes, and cytotoxicity for parasites .

Pharmacokinetics

The inhibitor is designed to be cell-permeable, suggesting it can readily enter cells . The peptide is N-stearated to enable cellular internalization . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the Lyn peptide inhibitor and their impact on its bioavailability.

Result of Action

The Lyn peptide inhibitor has been shown to block eosinophil differentiation, survival, and airway eosinophilic inflammation . When applied in vivo, the Lyn-binding peptide significantly inhibited airway eosinophil influx in a mouse model of asthma . The lipopeptide had no effect on basophil histamine release or on the proliferation of B cells and T cells .

Future Directions

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . This suggests that there is potential for future developments in therapeutic peptides, including the Lyn peptide inhibitor.

properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C115H184N30O24/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42-93(149)131-86(63-71-43-47-74(146)48-44-71)99(156)130-68-94(150)132-87(64-72-45-49-75(147)50-46-72)108(165)137-82(39-30-59-128-115(124)125)103(160)140-85(62-69(3)4)107(164)136-81(38-29-58-127-114(122)123)101(158)135-80(37-28-57-126-113(120)121)100(157)133-78(35-24-26-55-116)102(159)141-88(65-73-67-129-77-34-23-22-33-76(73)77)109(166)139-84(52-54-96(153)154)105(162)138-83(51-53-95(151)152)104(161)134-79(36-25-27-56-117)106(163)143-97(70(5)7-2)112(169)145-61-32-41-91(145)110(167)142-89(66-92(118)148)111(168)144-60-31-40-90(144)98(119)155/h22-23,33-34,43-50,67,69-70,78-91,97,129,146-147H,6-21,24-32,35-42,51-66,68,116-117H2,1-5H3,(H2,118,148)(H2,119,155)(H,130,156)(H,131,149)(H,132,150)(H,133,157)(H,134,161)(H,135,158)(H,136,164)(H,137,165)(H,138,162)(H,139,166)(H,140,160)(H,141,159)(H,142,167)(H,143,163)(H,151,152)(H,153,154)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t70-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITSVNFZLBORMW-QMGLJYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)N6CCCC6C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N6CCC[C@H]6C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C115H184N30O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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